molecular formula C10H8ClNO B2855996 2-chloro-1-(1H-indol-2-yl)ethanone CAS No. 36709-95-2

2-chloro-1-(1H-indol-2-yl)ethanone

Cat. No. B2855996
CAS RN: 36709-95-2
M. Wt: 193.63
InChI Key: FGNVLOKUUCLSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-1-(1H-indol-2-yl)ethanone” is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of indole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar indole derivatives typically involves the condensation of indole with other reagents. For example, one method combines indole with pyridine and toluene, then adds a solution of chloroacetyl chloride in toluene. After a few hours, the reaction mixture is cooled, diluted with ethyl acetate, and extracted with water.


Molecular Structure Analysis

The molecular structure of “2-chloro-1-(1H-indol-2-yl)ethanone” consists of an indole ring attached to an ethanone group with a chlorine atom .


Chemical Reactions Analysis

Indole derivatives are known to exhibit a wide range of chemical reactions. They can undergo electrophilic substitution and are often used in the synthesis of a variety of bioactive molecules .

Scientific Research Applications

Medicine: Antiviral and Antitubercular Applications

Indole derivatives, including 2-chloro-1-(1H-indol-2-yl)ethanone, have shown promise in the medical field due to their diverse biological activities. They have been investigated for their antiviral properties, particularly against influenza A and Coxsackie B4 virus . Additionally, these compounds have demonstrated antitubercular activity, offering potential therapeutic options against Mycobacterium tuberculosis .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives are known to influence plant growth. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation and plays a role in plant development. Derivatives like 2-chloro-1-(1H-indol-2-yl)ethanone could potentially be synthesized to mimic or influence these natural processes .

Industry: Synthesis of Synthetic Cannabinoids

This compound serves as a precursor in the synthesis of synthetic cannabinoids, which are used for research and forensic applications. While not intended for human or veterinary use, these synthetic compounds are valuable in studying cannabinoid receptors and their effects .

Environmental Science: Antimicrobial Properties

The antimicrobial potential of indole derivatives makes them candidates for environmental applications, such as in the treatment of water or as agents to control microbial growth in various environments .

Material Science: Chemical Synthesis

Indole compounds are utilized in material science for the synthesis of complex molecules. Their reactivity and structural versatility make them suitable for constructing a wide range of materials with potential applications in electronics, photonics, and nanotechnology .

Biochemistry: Enzyme Inhibition

In biochemistry, indole derivatives are explored for their ability to inhibit enzymes. This can be crucial for understanding metabolic pathways and developing drugs that target specific biochemical reactions .

properties

IUPAC Name

2-chloro-1-(1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVLOKUUCLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(1H-indol-2-yl)ethanone

CAS RN

36709-95-2
Record name 2-chloro-1-(1H-indol-2-yl)ethan-1-one
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